molecular formula C19H29NO3 B1666049 Antidesmone CAS No. 222629-77-8

Antidesmone

Cat. No.: B1666049
CAS No.: 222629-77-8
M. Wt: 319.4 g/mol
InChI Key: SJWGGIJOUKBIPF-AWEZNQCLSA-N
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Mechanism of Action

Target of Action

Antidesmone is a characteristic alkaloid of the Antidesma genus . Its primary target is the Photosystem II (PSII) in the chloroplasts of plants . PSII is a key component of the photosynthetic light reactions, where it plays a crucial role in the conversion of light energy into chemical energy.

Mode of Action

This compound interacts with PSII by competing with plastoquinone, a vital component of the photosynthetic electron transport chain . This interaction results in the inhibition of the Hill reaction, a light-dependent process in photosynthesis . The compound’s mode of action is similar to that of DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a well-known PSII inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis. By inhibiting PSII, this compound disrupts the electron transport chain, leading to the accumulation of reduced plastoquinone A (QA-) and blocking electron transport at the plastoquinone B (QB) level . This disruption significantly affects the plant’s ability to convert light energy into chemical energy, impacting growth and development.

Pharmacokinetics

Given its role as a post-emergent herbicide, it can be inferred that the compound is absorbed by plants and distributed to the chloroplasts, where it exerts its inhibitory effects . The impact of these properties on the compound’s bioavailability remains to be explored.

Result of Action

The primary result of this compound’s action is the inhibition of photosynthesis, leading to reduced biomass production in plants . In vivo assays have shown that this compound can reduce the biomass production of Physalis ixacarpa plants by up to 60% at a concentration of 300 μM . This makes this compound a selective post-emergent herbicide probe .

Preparation Methods

Synthetic Routes and Reaction Conditions: Antidesmone can be synthesized through biosynthesis and chemical synthesis approaches. Biosynthesis involves feeding experiments with carbon-13 and nitrogen-15 labeled precursors to plant cell cultures . Chemical synthesis involves the use of various reagents and conditions to achieve the desired structure. The structure of this compound was revised to be (S)-4,8-dioxo-3-methoxy-2-methyl-5-n-octyl-1,4,5,6,7,8-hexahydroquinoline, not the isoquinoline derivative as previously assumed .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its recent discovery and specialized applications. the biosynthetic approach using plant cell cultures could be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: Antidesmone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction may yield tetrahydroquinoline derivatives.

Scientific Research Applications

Antidesmone has several scientific research applications, including:

Properties

IUPAC Name

(5S)-3-methoxy-2-methyl-5-octyl-1,5,6,7-tetrahydroquinoline-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-4-5-6-7-8-9-10-14-11-12-15(21)17-16(14)18(22)19(23-3)13(2)20-17/h14H,4-12H2,1-3H3,(H,20,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWGGIJOUKBIPF-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CCC(=O)C2=C1C(=O)C(=C(N2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H]1CCC(=O)C2=C1C(=O)C(=C(N2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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